molecular formula C20H15N3O4 B8529640 N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide

N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide

Cat. No.: B8529640
M. Wt: 361.3 g/mol
InChI Key: FZJIJJAKOGNDOJ-UHFFFAOYSA-N
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Description

The compound N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is a complex organic molecule that features an imidazole ring, a phenyl group, a hydroxy group, an acetamido group, and a benzopyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and its subsequent attachment to the phenyl group. The benzopyranone structure is then synthesized and functionalized with hydroxy and acetamido groups. The reaction conditions often involve the use of solvents like dichloromethane, tetrahydrofuran, and reagents such as N,N-Diisopropylethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The imidazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include ketones, amines, and substituted imidazole derivatives, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .

Mechanism of Action

The mechanism of action of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the acetamido group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H15N3O4

Molecular Weight

361.3 g/mol

IUPAC Name

N-[3-hydroxy-2-(3-imidazol-1-ylphenyl)-4-oxochromen-6-yl]acetamide

InChI

InChI=1S/C20H15N3O4/c1-12(24)22-14-5-6-17-16(10-14)18(25)19(26)20(27-17)13-3-2-4-15(9-13)23-8-7-21-11-23/h2-11,26H,1H3,(H,22,24)

InChI Key

FZJIJJAKOGNDOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=CC=C3)N4C=CN=C4

Origin of Product

United States

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